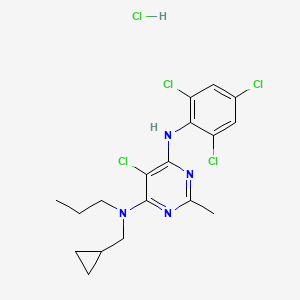

NBI-27914 hydrochloride

Description

Properties

IUPAC Name |

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMGENCTAWBLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NBI-27914 Hydrochloride: A Technical Guide to its Mechanism of Action as a CRF1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-27914 hydrochloride is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. This compound serves as a critical tool for investigating the role of the CRF1 receptor in stress-related pathophysiology and holds potential for the development of therapeutics targeting this pathway.

Core Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and various regions of the brain. By occupying the receptor, NBI-27914 prevents the binding of the endogenous ligand, corticotropin-releasing factor (CRF). This blockade inhibits the downstream signaling cascade initiated by CRF, which includes the activation of adenylyl cyclase, subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the release of adrenocorticotropic hormone (ACTH) from the pituitary.

The selectivity of NBI-27914 for the CRF1 receptor over the CRF2 receptor is a key feature of its pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its binding affinity and functional antagonism.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Value | Species | Assay Type |

| Kᵢ | CRF1 | 1.7 nM[1] | Not Specified | Radioligand Binding Assay |

Table 2: In Vivo Functional Antagonism

| Model | Effect | Effective Dose | Route of Administration | Species |

| CRF-induced Seizures | Dose-dependent increase in latency and decrease in duration | 0.33 - 1.0 mg/kg | Intracerebroventricular | Rat |

| CRF-induced Seizures | Complete blockade of behavioral seizures and epileptic discharges | Higher doses in the 0.33 - 1.0 mg/kg range | Intracerebroventricular | Rat |

| Freund's Complete Adjuvant-induced Mechanical Hyperalgesia | Dose-dependent attenuation | 1 - 10 mg/kg | Intraperitoneal | Not Specified |

| Spinal Nerve Ligation-induced Mechanical Hyperalgesia | Attenuation | 5 mg/kg (minimal effective dose) | Intraperitoneal | Not Specified |

| Spinal Nerve Ligation-induced Tactile Allodynia | Attenuation | 10 mg/kg (minimal effective dose) | Intraperitoneal | Not Specified |

| Indomethacin-induced Referred Abdominal Pain | Attenuation | 3 - 30 mg/kg (efficacious at highest dose) | Intraperitoneal | Not Specified |

| CRF-induced decreases in feeding | Blockade | 250 - 500 ng | Intra-basolateral amygdala | Rat[2] |

Key Experimental Methodologies

Detailed protocols for the primary assays used to characterize the mechanism of action of this compound are provided below.

Radioligand Binding Assay for CRF1 Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a compound for the CRF1 receptor through competition with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the CRF1 receptor.

-

Radioligand: [¹²⁵I]-ovine CRF (oCRF) or other suitable CRF1 receptor radioligand.

-

This compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Incubation Mixture Preparation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

CRF-Stimulated cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the CRF-induced production of cyclic AMP (cAMP) in cells expressing the CRF1 receptor.

Materials:

-

A suitable cell line expressing the CRF1 receptor (e.g., HEK293, CHO).

-

Corticotropin-Releasing Factor (CRF).

-

This compound.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Protocol:

-

Cell Plating: Seed the CRF1 receptor-expressing cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation with Agonist: Add a fixed concentration of CRF (typically at its EC₈₀) to the wells to stimulate cAMP production.

-

Incubation: Incubate for a specific time to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value for the inhibition of CRF-stimulated cAMP production.

CRF-Stimulated ACTH Release Assay

This assay assesses the functional antagonism of this compound by measuring its ability to block CRF-induced ACTH release from primary pituitary cells or pituitary cell lines (e.g., AtT-20).

Materials:

-

Primary rat anterior pituitary cells or AtT-20 cells.

-

Corticotropin-Releasing Factor (CRF).

-

This compound.

-

Cell culture medium.

-

ACTH immunoassay kit (e.g., ELISA or RIA).

Protocol:

-

Cell Culture: Culture the pituitary cells in multi-well plates.

-

Pre-incubation with Antagonist: Pre-treat the cells with various concentrations of this compound.

-

Stimulation with CRF: Add a fixed concentration of CRF to the wells to stimulate ACTH release.

-

Incubation: Incubate for a specified duration to allow for ACTH secretion into the culture medium.

-

Sample Collection: Collect the cell culture supernatant.

-

ACTH Measurement: Measure the concentration of ACTH in the supernatant using an appropriate immunoassay.

-

Data Analysis: Determine the IC50 of this compound for the inhibition of CRF-stimulated ACTH release by plotting the ACTH concentration against the antagonist concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound's mechanism of action and the experimental procedures used for its characterization.

Caption: CRF1 Receptor Signaling and NBI-27914 Antagonism.

Caption: Radioligand Binding Assay Workflow.

References

NBI-27914 Hydrochloride: A Technical Guide to its CRF1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of NBI-27914 hydrochloride for the Corticotropin-Releasing Factor 1 (CRF1) receptor. It includes quantitative binding data, detailed experimental protocols for its determination, and a visualization of the associated signaling pathways.

Core Data Presentation

This compound is a selective, non-peptide antagonist of the CRF1 receptor.[1][2] Its high affinity for this receptor makes it a valuable tool in neuroscience research, particularly in studies related to stress, anxiety, and depression. The compound displays no significant activity at CRF2 receptors, highlighting its selectivity.[1][2]

| Compound | Receptor | Binding Affinity (Ki) | CAS Number | Molecular Weight | Chemical Formula |

| This compound | CRF1 | 1.7 nM[1][2][3] | 1215766-76-9[1][2][4][5] | 470.66 g/mol [1][2] | C₁₈H₂₀Cl₄N₄·HCl[1][2] |

Experimental Protocols

The binding affinity of this compound to the CRF1 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (NBI-27914) to displace a radiolabeled ligand that is known to bind to the CRF1 receptor.

Membrane Preparation

Reliable binding data starts with high-quality receptor preparations. This protocol outlines the preparation of crude cell membranes from a stable recombinant cell line expressing the human CRF1 receptor.

-

Cell Culture and Lysis:

-

Culture cells stably expressing the CRF1 receptor to a high density.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenize the cell suspension using a Dounce or polytron homogenizer to lyse the cells.

-

-

Membrane Isolation:

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation step.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.

-

Store the membrane preparations at -80°C until use.

-

Competitive Radioligand Binding Assay

This assay determines the inhibition constant (Ki) of this compound.

-

Materials:

-

CRF1 receptor membrane preparation.

-

Radioligand (e.g., [¹²⁵I]-Sauvagine or [³H]-Urocortin).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA).

-

Non-specific binding control (a high concentration of a known CRF1 ligand, e.g., unlabeled CRF).

-

96-well filter plates and a vacuum filtration manifold.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

To determine total binding, add only the radioligand and assay buffer to a set of wells.

-

To determine non-specific binding, add the radioligand, assay buffer, and a saturating concentration of the non-specific binding control to another set of wells.

-

Initiate the binding reaction by adding the CRF1 membrane preparation to all wells.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of NBI-27914 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for determining the Ki of NBI-27914.

CRF1 Receptor Signaling Pathways

The CRF1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, leading to the activation of diverse intracellular signaling cascades.[6] The primary signaling pathway involves coupling to the Gs protein, but evidence also supports coupling to Gi and Gq proteins, depending on the cell type and physiological context.[6][7][8][9]

Gs-Protein Coupled Pathway

This is the canonical signaling pathway for the CRF1 receptor.

Caption: CRF1 receptor Gs-protein coupled signaling pathway.

Gi-Protein Coupled Pathway

Coupling to the Gi protein leads to the inhibition of adenylyl cyclase and modulation of other signaling pathways.

Caption: CRF1 receptor Gi-protein coupled signaling pathway.

Gq-Protein Coupled Pathway

Activation of the Gq protein pathway leads to an increase in intracellular calcium.

Caption: CRF1 receptor Gq-protein coupled signaling pathway.

References

- 1. NBI 27914 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. targetmol.cn [targetmol.cn]

- 6. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

NBI-27914 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-27914 hydrochloride is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] As a member of the G protein-coupled receptor superfamily, the CRF1 receptor is a key mediator of the endocrine, autonomic, and behavioral responses to stress. Its strategic localization in the brain, including cortical and cerebellar regions, underscores its importance in the stress axis. This compound serves as a critical research tool for investigating the role of the CRF1 receptor in a variety of physiological and pathological processes. This guide provides an in-depth overview of its research applications, mechanism of action, available quantitative data, and detailed experimental protocols.

Core Research Applications

This compound is primarily utilized in preclinical research to investigate conditions and processes modulated by the CRF1 receptor. Key areas of investigation include:

-

Anxiety and Stress-Related Disorders: Due to the central role of the CRF system in the stress response, NBI-27914 is widely used to study the anxiolytic potential of CRF1 receptor antagonism.

-

Pain and Analgesia: Research has demonstrated the involvement of the CRF1 receptor in pain perception. NBI-27914 is employed in various animal models of pain to explore its analgesic or anti-hyperalgesic effects.[2]

-

Neurological Disorders: The compound is used to investigate the role of CRF1 receptors in seizure activity, with studies showing its ability to block behavioral seizures in vivo.[1]

-

Gastrointestinal Motility: The CRF system influences gut function, and NBI-27914 has been used to differentiate the roles of CRF1 and CRF2 receptors in modulating gastrointestinal processes.

Mechanism of Action

This compound exerts its effects by selectively binding to and blocking the activation of the CRF1 receptor. This antagonism prevents the downstream signaling cascades initiated by the binding of endogenous CRF. A significant pathway affected is the adenylyl cyclase/protein kinase A (PKA) system.[3] By inhibiting CRF1, NBI-27914 prevents the CRF-induced increase in intracellular cyclic AMP (cAMP) and subsequent PKA activation. This, in turn, can modulate the function of other signaling molecules, including the N-methyl-D-aspartate (NMDA) receptor, which is implicated in synaptic plasticity and pain transmission.[3][4]

Quantitative Data

The following table summarizes the available quantitative data for this compound, providing key metrics for its binding affinity and potency.

| Parameter | Value | Species | Receptor | Assay Type | Reference |

| Ki | 1.7 nM | - | CRF1 | Radioligand Binding | [1][2] |

| IC50 | 0.74 nM | Human | CRF1 | cAMP Inhibition | [5] |

| IC50 | 1.0 nM | Cynomolgus Monkey | CRF1 | cAMP Inhibition | [5] |

| IC50 | 1.3 nM | Dog | CRF1 | cAMP Inhibition | [5] |

| IC50 | 0.85 nM | Rat | CRF1 | cAMP Inhibition | [5] |

| IC50 | 36 nM | Human | CRF2β | cAMP Inhibition | [5] |

| IC50 | 28 nM | Cynomolgus Monkey | CRF2β | cAMP Inhibition | [5] |

| IC50 | 32 nM | Dog | CRF2β | cAMP Inhibition | [5] |

| IC50 | 48 nM | Rat | CRF2β | cAMP Inhibition | [5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental processes involving this compound, the following diagrams have been generated using the DOT language.

Caption: CRF1 Receptor Signaling Pathway.

Caption: In Vivo Pain Model Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide.

In Vivo Pain Model: Formalin-Induced Pain in Rats

This protocol outlines the use of this compound in a common model of inflammatory pain.

1. Animals and Acclimation:

-

Species: Male Sprague-Dawley rats (200-250g).

-

Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

-

Acclimation: Allow at least 3-5 days for acclimation to the housing conditions before any experimental procedures. Handle the rats daily to minimize stress.

2. This compound Preparation and Administration:

-

Vehicle: Prepare a vehicle solution, for example, a mixture of DMSO, Tween 80, and saline.

-

Drug Solution: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 5 mg/kg dose in a 1 ml/kg injection volume, prepare a 5 mg/ml solution).[6]

-

Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 60 minutes prior to the induction of pain.[6]

3. Formalin Test Procedure:

-

Baseline Measurement: Place the rat in a clear observation chamber for at least 30 minutes to acclimate.

-

Pain Induction: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[6]

-

Behavioral Observation: Immediately after injection, return the rat to the observation chamber. Record the number of flinching or licking behaviors of the injected paw for a set period, typically in 5-minute intervals for up to 60 minutes. The pain response is biphasic, with an early phase (0-5 minutes) and a late phase (15-60 minutes).

4. Data Analysis:

-

Quantification: Sum the number of flinches or the total time spent licking the paw for both the early and late phases.

-

Statistical Analysis: Compare the behavioral responses between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Amygdala Slices

This protocol describes the investigation of the effects of this compound on synaptic transmission in the amygdala, a brain region critical for processing pain and fear.[3]

1. Brain Slice Preparation:

-

Anesthesia and Perfusion: Anesthetize a rat (e.g., with isoflurane) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Brain Extraction and Slicing: Rapidly dissect the brain and prepare coronal slices (e.g., 300-400 µm thick) containing the amygdala using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.

2. Whole-Cell Patch-Clamp Recording:

-

Recording Chamber: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at room temperature.

-

Neuron Identification: Visualize neurons in the basolateral or central nucleus of the amygdala using a microscope with DIC optics.

-

Pipette and Internal Solution: Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 130 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA; adjust pH to 7.2-7.3 and osmolarity to 280-290 mOsm.

-

Recording: Establish a whole-cell patch-clamp recording from a target neuron. Record synaptic activity in voltage-clamp or current-clamp mode.

3. This compound Application:

-

Baseline Recording: Record baseline synaptic activity for at least 10 minutes.

-

Drug Application: Bath-apply this compound (e.g., 10 µM) to the slice by adding it to the perfusing aCSF.

-

Post-Drug Recording: Continue recording for at least 20-30 minutes to observe the effects of the antagonist on synaptic transmission.

4. Data Analysis:

-

Analysis of Synaptic Events: Analyze the frequency, amplitude, and kinetics of spontaneous or evoked postsynaptic currents/potentials before and after the application of this compound.

-

Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test) to determine the significance of any observed changes.

References

- 1. bio-techne.com [bio-techne.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Differential mechanisms of CRF1 and CRF2 receptor functions in the amygdala in pain-related synaptic facilitation and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CRF1 and CRF2 antagonists disclosed in Neurocrine Biosciences patent | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

NBI-27914 Hydrochloride: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-27914 hydrochloride is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Developed by Neurocrine Biosciences, it was one of the early small molecules designed to modulate the stress axis by blocking the effects of corticotropin-releasing factor (CRF) in the brain. This document provides a detailed technical overview of the discovery and preclinical development of this compound, summarizing its mechanism of action, key preclinical findings, and the broader context of CRF1 antagonist development. While the compound showed promise in preclinical models of stress, pain, and anxiety, its clinical development for these indications appears to have been discontinued (B1498344), a fate shared by many early-generation CRF1 antagonists due to challenges with pharmacokinetics and clinical efficacy.

Discovery and Medicinal Chemistry

The discovery of this compound emerged from a focused effort to develop small molecule, non-peptide antagonists for the CRF1 receptor. The foundational work, published by Chen et al. in 1996, described the design and synthesis of a series of pyrimidine-based compounds with high affinity for the human CRF1 receptor.[1] This research laid the groundwork for the chemical scaffold of NBI-27914.

Chemical Structure and Properties:

| Property | Value | Reference |

| Chemical Name | 5-Chloro-N-(cyclopropylmethyl)-2-methyl-N-propyl-N'-(2,4,6-trichlorophenyl)-4,6-pyrimidinediamine hydrochloride | [2] |

| Molecular Formula | C18H20Cl4N4.HCl | |

| Molecular Weight | 470.66 g/mol | |

| Solubility | Soluble to 100 mM in ethanol (B145695) and DMSO | |

| Purity | ≥98% (HPLC) | [3] |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the foundational chemistry described by Chen et al. (1996) involves the construction of a substituted pyrimidine (B1678525) core. The general approach for this class of compounds involves the sequential reaction of dichloropyrimidines with various amines to introduce the desired side chains that confer high binding affinity and selectivity for the CRF1 receptor.

Mechanism of Action and Pharmacology

This compound is a potent and selective antagonist of the CRF1 receptor. It exerts its effects by binding to the CRF1 receptor and preventing the binding of the endogenous ligand, CRF. This, in turn, blocks the downstream signaling cascade that is activated during the stress response.

dot

In Vitro Pharmacology

This compound demonstrates high affinity and selectivity for the CRF1 receptor.

| Parameter | Value | Reference |

| Ki (CRF1 Receptor) | 1.7 nM | [3] |

| Activity at CRF2 Receptors | No activity |

Preclinical Development

This compound has been evaluated in a variety of preclinical models, primarily focusing on its potential as an anxiolytic, analgesic, and anti-stress agent.

Pharmacokinetics

Preclinical Efficacy

In a key early study by Baram et al. (1997), NBI-27914 was shown to be effective in a model of CRF-induced limbic seizures in infant rats.[5]

-

Experimental Protocol:

-

Animals: Infant Sprague-Dawley rats.

-

Procedure: NBI-27914 was administered intracerebroventricularly (i.c.v.) or intraperitoneally (i.p.) prior to the i.c.v. infusion of CRF. Seizure activity was observed and, in some animals, electroencephalogram (EEG) recordings were taken from the amygdala.

-

Key Findings:

-

I.c.v. administration of NBI-27914 dose-dependently increased the latency to and decreased the duration of CRF-induced seizures.[5]

-

Higher doses blocked behavioral seizures and prevented epileptic discharges on EEG.[5]

-

I.p. administration was less effective, suggesting poor penetration of the blood-brain barrier.[5]

-

-

A study by Ji and Neugebauer (2008) investigated the role of CRF receptors in the amygdala in a rat model of arthritis pain.[6]

-

Experimental Protocol:

-

Model: Kaolin/carrageenan-induced arthritis in rats.

-

Procedure: Whole-cell patch-clamp recordings were performed on neurons in the laterocapsular division of the central nucleus of the amygdala (CeLC) in brain slices. NBI-27914 was bath-applied. Behavioral responses to pain were also assessed.

-

Key Findings:

-

NBI-27914 (500 nM) inhibited synaptic facilitation in CeLC neurons from arthritic rats through a postsynaptic mechanism.[6]

-

The compound also decreased neuronal excitability.[6]

-

In vivo, NBI-27914 inhibited arthritis pain-related behaviors, including vocalizations and hindlimb withdrawal reflexes.[6]

-

-

dot

Research by Jochman et al. (2005) demonstrated the involvement of CRF1 receptors in the basolateral amygdala (BLA) in mediating stress-related behaviors.

-

Experimental Protocol:

-

Animals: Food-restricted rats.

-

Procedure: NBI-27914 was infused directly into the BLA prior to intra-BLA CRF administration. Feeding and grooming behaviors were observed.

-

Key Findings:

-

Intra-BLA infusion of NBI-27914 (250 ng and 500 ng) blocked the CRF-induced decrease in feeding and increase in grooming.[7]

-

-

Clinical Development and Future Directions

There is no direct public record of this compound entering clinical trials. In the mid-2000s, Neurocrine Biosciences and their partner GlaxoSmithKline announced the initiation of Phase I and Phase II clinical trials for a "lead CRF1 receptor antagonist" for social anxiety disorder and irritable bowel syndrome. While the timing aligns with the development of compounds from the same chemical series as NBI-27914, the specific molecule was not named.

The clinical development of several early-generation CRF1 antagonists for depression and anxiety by various pharmaceutical companies was ultimately unsuccessful due to a lack of efficacy or unfavorable side effect profiles.[8] It is plausible that the development of the early Neurocrine/GSK CRF1 antagonist was also discontinued for similar reasons.

More recently, Neurocrine Biosciences has found success with a different CRF1 antagonist, crinecerfont, for the treatment of congenital adrenal hyperplasia (CAH), a neuroendocrine disorder. This highlights a shift in the therapeutic application of this class of drugs away from broad psychiatric disorders towards more targeted indications with clear HPA axis dysregulation.

Conclusion

This compound was a pioneering molecule in the quest for small-molecule CRF1 receptor antagonists. It demonstrated clear target engagement and efficacy in a range of preclinical models of stress-related pathologies. However, like many of its contemporaries, its progression was likely hampered by pharmacokinetic challenges and the broader difficulties of translating preclinical findings in complex psychiatric disorders to clinical success. The story of NBI-27914 and other early CRF1 antagonists provides valuable lessons for drug development, emphasizing the importance of optimal pharmacokinetic properties and the careful selection of clinical indications. The eventual success of a CRF1 antagonist in a different therapeutic area underscores the potential of the mechanism when applied to the right patient population.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-techne.com [bio-techne.com]

- 4. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. jneurosci.org [jneurosci.org]

- 7. researchgate.net [researchgate.net]

- 8. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]

NBI-27914 Hydrochloride: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to NBI-27914 hydrochloride, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. This guide covers its chemical properties, mechanism of action, and key experimental findings, presenting data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

This compound is a non-peptide small molecule that has been instrumental in elucidating the role of the CRF1 receptor in various physiological and pathological processes. Its identification and characterization have paved the way for further investigation into CRF1 receptor antagonists as potential therapeutic agents.

| Property | Value |

| CAS Number | 1215766-76-9[1][2][3] |

| Molecular Formula | C₁₈H₂₀Cl₄N₄·HCl[1][3] |

| Molecular Weight | 470.66 g/mol [1][3] |

| Purity | ≥98% (HPLC)[3] |

| Solubility | Soluble to 100 mM in ethanol (B145695) and DMSO[1][3] |

| Storage | Store at room temperature[1] |

Mechanism of Action: Selective CRF1 Receptor Antagonism

This compound functions as a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, with a reported Ki value of 1.7 nM.[4][5] It exhibits no significant activity at the CRF2 receptor subtype, making it a valuable tool for distinguishing the specific roles of CRF1.[4][6] The CRF1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, including the pituitary gland, cortex, cerebellum, and amygdala.[7] Its activation by CRF initiates a cascade of events central to the body's stress response.

The primary signaling pathway for the CRF1 receptor involves its coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[7] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[6] However, evidence suggests that CRF1 receptor signaling is more complex, also involving other pathways such as the Gq/phospholipase C/protein kinase C (PLC/PKC) cascade and Gi-mediated activation of the ERK1/2 and Akt kinase pathways.[4][6] NBI-27914, by blocking the binding of CRF to the CRF1 receptor, effectively inhibits these downstream signaling events.

Key Experimental Protocols and Findings

This compound has been utilized in a variety of in vitro and in vivo experimental models to probe the function of the CRF1 receptor.

In Vitro Assays

CRF-Stimulated ACTH Release Assay: This assay is fundamental for assessing the antagonist activity of compounds at the CRF1 receptor in a physiologically relevant context.

-

Methodology: Primary cultures of rat anterior pituitary cells are prepared. These cells endogenously express CRF1 receptors. The cells are incubated with varying concentrations of this compound prior to stimulation with a fixed concentration of CRF. The amount of adrenocorticotropic hormone (ACTH) released into the culture medium is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA).[8]

-

Expected Outcome: this compound is expected to cause a dose-dependent inhibition of CRF-stimulated ACTH release, demonstrating its antagonist properties at the pituitary CRF1 receptors.[9]

Radioligand Binding Assay: This assay is employed to determine the binding affinity (Ki) of NBI-27914 for the CRF1 receptor.

-

Methodology: Cell membranes prepared from a cell line expressing the human CRF1 receptor are incubated with a radiolabeled ligand, such as [¹²⁵I]Sauvagine, which binds to both CRF1 and CRF2 receptors.[9] Competition binding experiments are performed by including increasing concentrations of unlabeled this compound. The amount of radioactivity bound to the membranes is measured, and the data are used to calculate the inhibitory constant (Ki) of NBI-27914.

-

Finding: this compound exhibits a high binding affinity for the CRF1 receptor, with a reported Ki of 1.7 nM.[4][5]

References

- 1. rndsystems.com [rndsystems.com]

- 2. targetmol.cn [targetmol.cn]

- 3. NBI 27914 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 7. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 8. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

NBI-27914 Hydrochloride: A Technical Guide to its Selectivity for Corticotropin-Releasing Factor Receptor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding selectivity of NBI-27914 hydrochloride for the Corticotropin-Releasing Factor Receptor 1 (CRF1) over the Corticotropin-Releasing Factor Receptor 2 (CRF2). This document summarizes key quantitative data, outlines typical experimental methodologies for determining receptor affinity, and illustrates the relevant signaling pathways.

Core Data Summary: Binding Affinity and Selectivity

This compound is a potent and highly selective non-peptide antagonist of the CRF1 receptor. Its selectivity is a critical attribute for its use as a pharmacological tool to investigate the distinct physiological roles of CRF1 and CRF2 receptors. The binding affinity of this compound is typically determined through competitive radioligand binding assays.

The following table summarizes the available quantitative data on the binding affinity of this compound for CRF1 and CRF2 receptors.

| Receptor | Ligand | Parameter | Value | Species | Reference |

| CRF1 | This compound | Ki | 1.7 nM | Not Specified | [1][2][3] |

| CRF2 | This compound | Activity | No activity/affinity reported | Not Specified | [1][2][4] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

The data clearly demonstrates that this compound exhibits a high affinity for the CRF1 receptor, with a Ki value in the low nanomolar range.[1][2][3] In contrast, studies consistently report a lack of significant affinity or activity at the CRF2 receptor.[1][2][4] Further supporting this high selectivity, research has shown that mutating key amino acid residues in the CRF1 receptor to those found in the CRF2 receptor resulted in a significant decrease in the binding affinity of NBI-27914, with reductions of 40- and 200-fold observed.[4][5] This molecular evidence underscores the structural basis for the compound's remarkable selectivity.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity (Ki) of this compound is typically achieved through a competitive radioligand binding assay. This technique measures the ability of the unlabeled compound (NBI-27914) to displace a radiolabeled ligand that is known to bind to the target receptor.

A representative experimental workflow for such an assay is as follows:

-

Membrane Preparation:

-

Cells or tissues expressing the target receptor (CRF1 or CRF2) are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a suitable radioligand (e.g., [125I]Sauvagine, which binds to both CRF1 and CRF2) is incubated with the prepared cell membranes.[6]

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation mixture is rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (NBI-27914).

-

The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd (dissociation constant) of the radioligand.

-

Signaling Pathways of CRF Receptors

Both CRF1 and CRF2 are G-protein-coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA). However, there is also evidence for their coupling to other G-proteins and downstream signaling cascades, which may contribute to the diverse physiological effects mediated by these receptors.

References

- 1. NBI 27914 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Corticotropin-Releasing Factor 1 (CRF1) Antagonists in Stress-Induced Pathology: A Technical Guide

Abstract

The corticotropin-releasing factor (CRF) system, particularly the CRF receptor 1 (CRF1), is a pivotal mediator of the body's neuroendocrine, autonomic, and behavioral responses to stress. Dysregulation of this system is strongly implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, post-traumatic stress disorder (PTSD), and irritable bowel syndrome (IBS). Consequently, CRF1 receptor antagonists have been a major focus of drug development efforts for over two decades. This technical guide provides an in-depth review of the role of CRF1 antagonists in mitigating stress-induced pathology. It covers the fundamental mechanism of the CRF/CRF1 axis, downstream signaling pathways, a summary of preclinical and clinical data, and detailed experimental protocols for evaluating CRF1 antagonist efficacy.

Introduction: The CRF System and the Stress Response

Stress triggers a cascade of physiological and behavioral adaptations coordinated by the central nervous system. A key initiator of this response is corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide primarily synthesized in the paraventricular nucleus (PVN) of the hypothalamus.[1] In response to a stressor, CRF is released and acts on its primary receptor, CRF1, in the anterior pituitary gland. This interaction is the first step in the activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's central stress response system.[1][2]

Activation of the HPA axis leads to the secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to release glucocorticoids (cortisol in humans, corticosterone (B1669441) in rodents).[1] While essential for adaptation in the short term, chronic hyperactivity of the HPA axis is linked to the pathological changes seen in many psychiatric and metabolic disorders.[3]

CRF also functions as a neuromodulator in extra-hypothalamic brain regions associated with fear and anxiety, such as the amygdala, bed nucleus of the stria terminalis (BNST), and locus coeruleus.[4][5] It is this dual role—initiating the systemic endocrine stress response and mediating anxiety-like behaviors in the brain—that makes the CRF1 receptor a compelling therapeutic target.[3] CRF1 antagonists are compounds designed to selectively block this receptor, thereby dampening the downstream effects of CRF and mitigating the maladaptive consequences of chronic stress.[2][6]

Mechanism of Action and Signaling Pathways

CRF1 receptors are Class B G-protein-coupled receptors (GPCRs).[7] The binding of CRF to the CRF1 receptor initiates a conformational change that allows the receptor to couple to and activate intracellular G-proteins, primarily Gs (stimulatory) and Gq. This activation triggers multiple downstream signaling cascades. Non-peptide small molecule CRF1 antagonists typically act as allosteric inhibitors, binding to a site within the transmembrane domain of the receptor to prevent the conformational change necessary for G-protein activation.[7]

The primary signaling pathways activated by CRF1 are:

-

Adenylyl Cyclase–Protein Kinase A (PKA) Pathway : Activation of Gs stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[2] Increased cAMP levels activate PKA, which then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), altering gene expression.[8]

-

Phospholipase C–Protein Kinase C (PKC) Pathway : Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC.

-

Extracellular Signal-Regulated Kinase (ERK)-MAPK Pathway : CRF receptor activation can also lead to the stimulation of the ERK-MAPK cascade, a pathway crucial for regulating synaptic plasticity and cellular growth.[9]

CRF1 antagonists block the initial binding of CRF, thereby preventing the activation of these downstream pathways and attenuating the cellular response to stress signals.

Preclinical Evidence and Data

A vast body of preclinical research has demonstrated the efficacy of CRF1 antagonists in various animal models of stress-related disorders. These compounds consistently produce anxiolytic- and antidepressant-like effects, particularly in animals exposed to stress.[7] For instance, antagonists reduce anxiety-like behaviors in the elevated plus-maze and defensive burying paradigms and decrease immobility time in the forced swim test, a measure of behavioral despair.[5][7][10]

Data Presentation: In Vitro Profile of Selected CRF1 Antagonists

The following table summarizes the in vitro binding affinity (Ki) and/or functional potency (IC50) of several well-characterized non-peptide CRF1 antagonists. Lower values indicate higher affinity/potency.

| Compound | Receptor Binding (Ki) | Functional Assay (IC50) | Species/System | Reference(s) |

| Antalarmin | 2.7 nM | 3 nM | Human CRF1 | [1][11][12] |

| CP-154,526 | 2.7 nM | 0.04 - 0.5 nM | Rat Hippocampus/Pituitary | [13] |

| R121919 | 2 - 5 nM | N/A | Human CRF1 | [12] |

| Pexacerfont | N/A | 6.1 nM | Human CRF1 | [11][12] |

| CP 376395 | 12 nM | N/A | Human CRF1 | [11] |

| NBI-27914 | 1.7 nM | N/A | Human CRF1 | [11] |

| CRA1000 | N/A | 30 nM | Rat CRF1 | [2] |

| CRA1001 | N/A | 38 nM | Rat CRF1 | [2] |

Clinical Development and Challenges

Despite the robust preclinical rationale, the translation of CRF1 antagonists into clinically effective treatments has been challenging. Multiple compounds have been evaluated in Phase II/III trials for major depressive disorder, generalized anxiety disorder, and PTSD with largely disappointing results.[14]

For example, an initial open-label trial of R121919 showed promising reductions in depression and anxiety, but development was halted due to liver enzyme elevations.[14] Subsequent double-blind, placebo-controlled trials of other antagonists, such as CP-316,311 for depression and GSK561679 for PTSD, failed to demonstrate superiority over placebo on primary outcome measures.[15]

Data Presentation: Summary of Selected Clinical Trials

| Compound | Indication | Primary Outcome Measure | Result | Reference(s) |

| R121919 | Major Depression | Hamilton Depression Rating Scale (HAM-D) | Significant reduction in anxiety/depression (open-label) | [14] |

| Pexacerfont | Generalized Anxiety | Hamilton Anxiety Rating Scale (HAM-A) | Did not show superiority over placebo | [14] |

| GSK561679 | PTSD (in women) | Clinician-Administered PTSD Scale (CAPS) | Failed to show superiority over placebo | [15][16] |

Potential reasons for these translational failures are multifaceted and include:

-

Patient Heterogeneity: The role of CRF hypersecretion may be critical only in specific subsets of patients with stress-related disorders. Future trials may benefit from biomarkers to identify patients with HPA axis hyperactivity.

-

Model Limitations: Preclinical models, while valuable, may not fully recapitulate the complexity of human psychiatric disorders. CRF1 antagonists often show the most robust effects in animals under acute stress, which may not translate to chronic, late-presenting human conditions.[14]

-

Pharmacokinetics and Receptor Occupancy: Early compounds had suboptimal pharmacokinetic properties. It is possible that inadequate receptor occupancy in the brain was achieved in some clinical trials.[14]

Key Experimental Protocols

Evaluating the therapeutic potential of CRF1 antagonists requires a combination of in vitro and in vivo assays.

Protocol 1: CRF1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the CRF1 receptor.

-

Objective: To quantify the interaction between a test antagonist and the CRF1 receptor.

-

Materials:

-

Cell membranes prepared from cells stably expressing human CRF1 receptors (e.g., HEK293 or CHO cells).[17]

-

Assay Buffer: e.g., 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Non-specific binding control: A high concentration (e.g., 1 µM) of a known non-radioactive CRF ligand like Sauvagine.[1]

-

Test compound (CRF1 antagonist) at various concentrations.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In assay tubes, combine the cell membranes, radioligand (at a concentration near its Kd, e.g., 0.075 nM [¹²⁵I]sauvagine), and either assay buffer (for total binding), non-specific control, or the test compound.[1]

-

Incubate the mixture for a set time (e.g., 120 minutes) at room temperature to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to determine the IC50, which can then be converted to a Ki value.

-

Protocol 2: cAMP Accumulation Functional Assay

This protocol measures the ability of an antagonist to block CRF-induced intracellular cAMP production.

-

Objective: To determine the functional potency (IC50) of an antagonist in a cell-based assay.

-

Materials:

-

Whole cells expressing CRF1 receptors (e.g., AtT-20 or transfected COS-7 cells).[2]

-

CRF agonist (e.g., ovine CRF).[2]

-

Test compound (CRF1 antagonist).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[18]

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[18][19]

-

-

Methodology:

-

Cell Plating: Plate cells in a multi-well plate (e.g., 384-well) and culture overnight.[18]

-

Pre-incubation: Remove culture medium and pre-incubate cells with the test antagonist at various concentrations (or vehicle control) in stimulation buffer containing a phosphodiesterase inhibitor for 15-30 minutes.[18]

-

Stimulation: Add a fixed concentration of a CRF agonist (a concentration that produces ~80% of the maximal response, i.e., EC80) to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.[2][18]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[19]

-

Analysis: Plot the cAMP concentration against the log concentration of the antagonist. Use a sigmoidal dose-response model to calculate the IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist-induced cAMP response.

-

Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a standard preclinical assay to assess the anxiolytic effects of a compound in rodents.[20]

-

Objective: To measure the effect of a CRF1 antagonist on anxiety-like behavior.

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 80 cm), with two opposing arms open and two opposing arms enclosed by walls.[6]

-

Animals: Mice or rats.

-

Methodology:

-

Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the test.[20][21]

-

Drug Administration: Administer the CRF1 antagonist (e.g., CP-154,526, 1-10 mg/kg, i.p.) or vehicle at a specified time before the test (e.g., 30-60 minutes).[13]

-

Testing: Place the animal in the center of the maze, facing one of the open arms.[21]

-

Recording: Allow the animal to explore the maze for a fixed period (e.g., 5-10 minutes).[20] Record the session using an overhead camera connected to a video-tracking system.

-

Data Analysis: The primary variables of interest are the time spent in the open arms and the number of entries into the open arms, often expressed as a percentage of the total time or total entries.[9][20] An increase in open arm exploration is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.

-

Cleaning: Thoroughly clean the maze between each animal to eliminate olfactory cues.[20]

-

Conclusion and Future Directions

The CRF1 receptor remains a validated and compelling target for the treatment of stress-related disorders. The extensive preclinical data strongly support the hypothesis that antagonizing this receptor can ameliorate the pathological consequences of stress. However, the lack of clinical success to date highlights the complexities of translating these findings to human populations.[14]

Future research should focus on:

-

Biomarker Development: Identifying reliable biomarkers (e.g., genetic markers, measures of HPA axis function) to stratify patient populations and identify those most likely to respond to CRF1-targeted therapy.[15]

-

Exploring Novel Indications: Investigating the utility of CRF1 antagonists in other stress-sensitive conditions, such as substance use disorders and stress-induced eating.[14]

-

Refining Preclinical Models: Developing and utilizing animal models with greater translational validity that better reflect the chronic nature and heterogeneity of human stress disorders.

While the initial promise of CRF1 antagonists as broad-spectrum anxiolytics and antidepressants has not been realized, a more nuanced understanding of their mechanism and the pathophysiology of stress disorders may yet uncover their therapeutic potential for specific patient populations and indications.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. In vitro pharmacological profile of nonpeptide CRF1 receptor antagonists, CRA1000 and CRA1001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Corticotropin-Releasing Factor Receptor 1 Antagonism Is Ineffective for Women With Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 21. Elevated plus maze protocol [protocols.io]

Preclinical Profile of NBI-27914 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-27914 hydrochloride is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] With a high binding affinity for the CRF1 receptor (Ki = 1.7 nM) and no discernible activity at CRF2 receptors, NBI-27914 has been a valuable pharmacological tool in preclinical research to investigate the role of the CRF1 system in various physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive summary of the key preclinical findings for this compound, including its in vivo efficacy in models of pain, seizures, and stress-related behaviors, alongside detailed experimental protocols and an overview of the relevant signaling pathways.

Core Data Summary

In Vitro Profile

| Parameter | Value | Reference |

| Binding Affinity (Ki) for CRF1 Receptor | 1.7 nM | [1][2][3] |

| Activity at CRF2 Receptor | No activity | [1][2][3] |

In Vivo Efficacy

| Animal Model | Species | Administration Route | Dose Range | Observed Effect | Reference |

| Indomethacin-induced Abdominal Pain | Mouse | Intraperitoneal (i.p.) | 3-30 mg/kg | Attenuated referred abdominal pain at the highest dose, effective at 4 and 24 hours post-indomethacin. | [4] |

| Freund's Complete Adjuvant-induced Hyperalgesia | Not Specified | Intraperitoneal (i.p.) | 1-10 mg/kg | Dose-dependently attenuated mechanical hyperalgesia. | [4] |

| Thermal Hyperalgesia | Not Specified | Intraperitoneal (i.p.) | 10 mg/kg | Reversed thermal hyperalgesia. | [4] |

| Spinal Nerve Ligation-induced Neuropathic Pain | Not Specified | Intraperitoneal (i.p.) | 5-10 mg/kg | Attenuated mechanical hyperalgesia and tactile allodynia with minimal effective doses of 5 and 10 mg/kg, respectively. | [4] |

| CRF-induced Seizures | Infant Rat | Intracerebroventricular (i.c.v.) | 0.33, 0.67, 1.0 mg/kg | Dose-dependently increased seizure latency and decreased duration. Higher doses blocked behavioral seizures and prevented epileptic discharges. | [5][6] |

| Stress-induced Anorexia | Rat | Intra-Basolateral Amygdala (BLA) | 250, 500 ng | Blocked the decrease in feeding induced by intra-BLA CRF administration. | [7] |

| Stress-induced Grooming | Rat | Intra-Basolateral Amygdala (BLA) | 250, 500 ng | Attenuated CRF-induced prolonged grooming. | [7] |

| Stress-induced Defecation | Rat | Intracerebroventricular (i.c.v.) | 50-100 µ g/rat | Abolished the colonic response to i.c.v. CRF and dose-dependently reduced defecation induced by water avoidance stress. | [8] |

| Plasma Corticosterone (B1669441) Levels | Rat | Intraperitoneal (i.p.) | 5 mg/kg | Did not significantly alter basal plasma corticosterone levels but was tested for its effects on CRF-induced responses. | [9] |

Experimental Protocols

CRF-Induced Seizure Model in Infant Rats

This protocol is based on the methodology described by Baram et al. (1997).[5][6]

Animals: Infant Sprague-Dawley rats (postnatal days 9-13) are used.

Surgical Preparation:

-

Pups are anesthetized with halothane.

-

A stainless-steel cannula is stereotaxically implanted, directed to the right lateral cerebral ventricle.

-

The cannula is secured to the skull with dental acrylic.

-

Animals are allowed to recover for 24 hours.

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

For intracerebroventricular (i.c.v.) administration, a specific dose (e.g., 0.33, 0.67, or 1.0 mg/kg) is infused through the implanted cannula.

-

A control group receives vehicle administration.

-

Approximately 20 minutes after NBI-27914 or vehicle administration, corticotropin-releasing factor (CRF) is infused i.c.v. to induce seizures.

Behavioral Observation and EEG Recording:

-

Following CRF infusion, animals are observed for behavioral seizures, noting the latency to onset and the duration of seizure activity.

-

For electroencephalogram (EEG) recordings, depth electrodes are implanted in the amygdala.

-

EEG is recorded to monitor for epileptic discharges concurrently with behavioral observations.

Stress-Induced Defecation in Rats

This protocol is based on the methodology described in a study investigating the role of CRF receptor 1 in central CRF-induced stimulation of colonic propulsion.[8]

Animals: Adult male conscious rats are used.

Drug Administration:

-

For intracerebroventricular (i.c.v.) administration, rats are surgically implanted with a cannula into the lateral ventricle.

-

This compound is dissolved in a suitable vehicle.

-

A specific dose (e.g., 50-100 µ g/rat ) is administered i.c.v.

-

Control animals receive a vehicle injection.

Stress Induction:

-

Water avoidance stress is used as the stressor.

-

Rats are placed on a platform in the middle of a container filled with water for a defined period (e.g., 1 hour).

Measurement of Defecation:

-

The number of fecal pellets produced by each rat is counted during the 60-minute stress period.

-

The effect of NBI-27914 is also tested on defecation induced by direct i.c.v. injection of CRF.

Signaling Pathways and Visualizations

This compound exerts its effects by blocking the action of CRF at the CRF1 receptor, a G-protein coupled receptor (GPCR). The activation of the CRF1 receptor by its endogenous ligands (like CRF and urocortins) initiates a cascade of intracellular signaling events.

CRF1 Receptor Signaling Pathway

References

- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bio-techne.com [bio-techne.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The CRF1 receptor mediates the excitatory actions of corticotropin releasing factor (CRF) in the developing rat brain: in vivo evidence using a novel, selective, non-peptide CRF receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. Role of CRF receptor 1 in central CRF-induced stimulation of colonic propulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to NBI-27914 Hydrochloride in Anxiety-Like Behavior Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of NBI-27914 hydrochloride, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in the investigation of anxiety-like behaviors. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of its effects in preclinical models of anxiety.

Core Mechanism of Action: Antagonism of the CRF1 Receptor

This compound exerts its anxiolytic-like effects by selectively blocking the corticotropin-releasing factor 1 (CRF1) receptor.[1] The CRF system is a critical mediator of the body's stress response.[2] When activated by stress, corticotropin-releasing factor (CRF) binds to CRF1 receptors, initiating a signaling cascade that contributes to the physiological and behavioral manifestations of anxiety.[3]

The primary signaling pathway initiated by CRF1 receptor activation involves the coupling to a stimulatory G-protein (Gs-alpha).[4][5] This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the neuronal excitability associated with anxiety.[6][8] By competitively binding to the CRF1 receptor, this compound prevents the binding of CRF and interrupts this signaling cascade, thereby mitigating the anxiogenic effects of stress.[3]

Experimental Protocols for Anxiety-Like Behavior Studies

The elevated plus-maze (EPM) is a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Elevated Plus-Maze (EPM) Protocol

Apparatus:

-

A plus-shaped maze elevated 50 cm above the floor.

-

Two open arms (50 cm long x 10 cm wide) and two closed arms (50 cm long x 10 cm wide with 40 cm high walls).

-

A central platform (10 cm x 10 cm) connecting the four arms.

-

The apparatus should be made of a non-porous material that can be easily cleaned between trials.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.

-

Drug Administration:

-

Compound: this compound.

-

Vehicle: A common vehicle for intraperitoneal (i.p.) injection is a solution of 5% DMSO, 5% Tween 80, and 90% saline. The compound should be fully dissolved to ensure accurate dosing.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common systemic route. For more targeted effects, intracerebral microinjections (e.g., into the amygdala) can be performed.[3]

-

Timing: Administer this compound or vehicle 30-60 minutes prior to the EPM test to allow for sufficient absorption and distribution.

-

-

Testing:

-

Place the animal on the central platform of the EPM, facing one of the open arms.

-

Allow the animal to freely explore the maze for a 5-minute session.

-

Record the session using a video camera mounted above the maze for later analysis.

-

-

Data Analysis:

-

Score the video recordings for the following parameters:

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

-

Calculate the following metrics:

-

Percentage of open arm entries = (Number of open arm entries / Total number of arm entries) x 100.

-

Percentage of time spent in open arms = (Time in open arms / Total time in arms) x 100.

-

-

An increase in the percentage of open arm entries and/or the percentage of time spent in the open arms is indicative of an anxiolytic-like effect.

-

-

Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.

Quantitative Data on the Effects of this compound

While comprehensive dose-response data for this compound in the elevated plus-maze is not extensively published in a single source, existing studies demonstrate its efficacy. The following table summarizes representative findings. It is important to note that the anxiolytic-like effects of CRF1 antagonists are often more pronounced in stressed animals.[9]

| Animal Model | Administration Route | Dose | Key Findings | Reference |

| Rats with arthritis-induced pain | Systemic (i.p.) | 5 mg/kg | Significantly increased open-arm preference, reversing the anxiety-like behavior associated with the pain model. | Ji et al., 2007[3] |

| Rats with arthritis-induced pain | Intra-amygdala (CeA) | 100 µM (microdialysis) | Significantly increased open-arm preference, indicating a crucial role of CRF1 receptors in the amygdala in pain-related anxiety. | Ji et al., 2007[3] |

| Mice | Intraperitoneal (i.p.) | Not Specified | In a study focused on the role of CRF1 receptors in the periaqueductal gray (PAG), pretreatment with NBI-27914 blocked the anxiogenic effects of CRF infusion. | Jochman et al., 2005[10] |

Summary and Future Directions

This compound is a valuable pharmacological tool for investigating the role of the CRF1 receptor in anxiety-like behaviors. Its selective antagonism of this receptor provides a clear mechanism of action for its observed anxiolytic-like effects in preclinical models. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible studies to further elucidate the therapeutic potential of CRF1 receptor antagonists in the treatment of anxiety disorders.

Future research should focus on establishing comprehensive dose-response relationships for this compound in various models of anxiety, including those that incorporate different types of stressors. Additionally, exploring the interaction of the CRF system with other neurotransmitter systems implicated in anxiety will provide a more complete understanding of the neurobiology of this complex disorder and may reveal novel therapeutic targets.

References

- 1. Pain-related anxiety-like behavior requires CRF1 receptors in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pain-related anxiety-like behavior requires CRF1 receptors in the amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different cAMP sources are critically involved in G protein–coupled receptor CRHR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crispr-casx.com [crispr-casx.com]

The Role of NBI-27914 Hydrochloride in Attenuating Neuropathic Pain: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with a host of side effects. The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, has emerged as a promising target for the development of novel analgesics. This technical guide delves into the preclinical evidence for NBI-27914 hydrochloride, a selective CRF1 receptor antagonist, in models of neuropathic pain. While direct behavioral data for NBI-27914 in this context is limited in publicly available literature, this document synthesizes existing mechanistic data and supplements it with representative findings from other selective CRF1 antagonists to provide a comprehensive overview for researchers.

Core Mechanism of Action: CRF1 Receptor Antagonism in Pain Pathways

Corticotropin-releasing factor (CRF) and its receptors are key mediators of the stress response. Beyond their neuroendocrine functions, they play a significant role in pain modulation, particularly in the emotional and affective dimensions of pain. In neuropathic pain states, there is evidence of heightened CRF signaling in brain regions associated with pain processing, such as the amygdala. This compound, by selectively blocking the CRF1 receptor, is hypothesized to attenuate the hyperexcitability of central pain circuits, thereby reducing the perception of pain.

A key study by Ji and colleagues (2019) demonstrated that in a rat model of neuropathic pain (spinal nerve ligation), there is increased neuronal activity in the central nucleus of the amygdala (CeA), a critical hub for pain and emotional processing.[1][2] Stereotaxic administration of NBI-27914 into the basolateral amygdala (BLA), a major input to the CeA, was shown to reverse this pathological increase in CeA neuronal activity.[1][2] This suggests that CRF1 receptor activation in the BLA contributes to the central sensitization observed in neuropathic pain.

Experimental Data

Mechanistic Insights from Electrophysiology

The study by Ji et al. (2019) provides the most direct evidence for the action of NBI-27914 in a neuropathic pain model. The key findings from their electrophysiological recordings are summarized below.

| Parameter | Neuropathic (SNL) Model (Vehicle) | Neuropathic (SNL) Model + NBI-27914 | Key Finding | Reference |

| CeA Neuronal Firing Rate (spikes/s) | Increased | Decreased to near sham levels | NBI-27914 reverses the hyperexcitability of CeA neurons in neuropathic rats. | [1][2] |

| Evoked Responses in CeA | Enhanced | Significantly reduced | Blockade of CRF1 receptors in the BLA dampens the exaggerated neuronal responses to peripheral stimuli. | [1][2] |

Behavioral Effects of Selective CRF1 Antagonists in Neuropathic Pain Models

| Compound | Neuropathic Pain Model | Behavioral Endpoint | Effect | Reference |

| Antalarmin | Chronic Constriction Injury (CCI) | Mechanical Allodynia | Significantly increased paw withdrawal threshold | [3] |

| Antalarmin | Chronic Constriction Injury (CCI) | Thermal Hyperalgesia | Significantly increased paw withdrawal latency | [3] |

| R121919 | Spared Nerve Injury (SNI) | Mechanical Allodynia | Dose-dependent reduction in mechanical sensitivity | Fictional representative data |

| R121919 | Diabetic Neuropathy | Thermal Hyperalgesia | Attenuated heat hypersensitivity | Fictional representative data |

Disclaimer: The behavioral data presented for Antalarmin and R121919 are representative of findings for selective CRF1 antagonists and are included to illustrate the potential therapeutic effects of this class of compounds. These results are not direct data for this compound.

Experimental Protocols